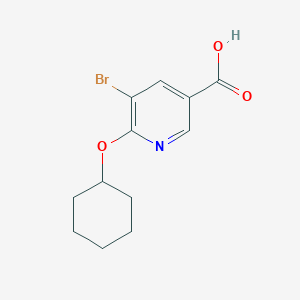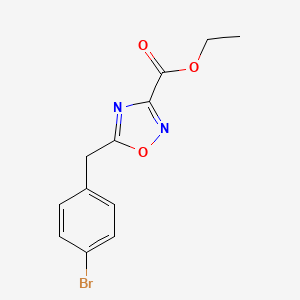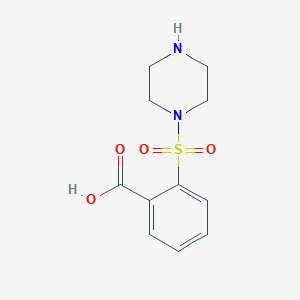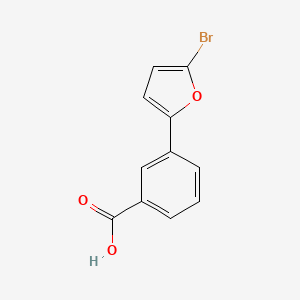![molecular formula C13H17N3O4 B1393583 methyl 1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate CAS No. 1086386-30-2](/img/structure/B1393583.png)
methyl 1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Overview
Description
Scientific Research Applications
Chemistry
- Summary of the application : This compound is used in the synthesis of pyrrolo[2,3-d]pyrimidines which contain a 3-amino-2-hydroxypropyl substituent at position 7 of the heterocycle .
- Methods of application or experimental procedures : The reaction of methyl 1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (1) with 1-chloro-2,3-epoxy- propane was studied under various conditions . Unfortunately, a positive result was not obtained, but it was found that the alkylation of compound 1 by allyl bromide in DMF in the presence of potassium carbonate gives the methyl 1,3-dimethyl-2,4-dioxo-7-(2-propenyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (2) in 45% yield .
- Results or outcomes : The oxidation of the double bond of the 2-propenyl fragment was accompanied by lactonization to give the pyrimido[5’,4’:4,5]pyrrolo[2,1-c][1,4]oxazine 3 rather than the product 4 expected from literature data .
Antimicrobial Research
- Summary of the application : This compound is used in the synthesis of new thiadiazoles, thioamides, 5-arylazothiazoles and pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines, which have been screened for their antimicrobial activity .
- Methods of application or experimental procedures : A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .
- Results or outcomes : The newly synthesized compounds were screened for their antimicrobial activity against various microorganisms .
Synthesis of Pyrimido[5’,4’:4,5]pyrrolo[2,1-c][1,4]oxazines
- Summary of the application : This compound is used in the synthesis of pyrimido[5’,4’:4,5]pyrrolo[2,1-c][1,4]oxazines .
- Methods of application or experimental procedures : The reaction of this compound with 1-chloro-2,3-epoxy- propane was studied under various conditions . It was found that the alkylation of this compound by allyl bromide in DMF in the presence of potassium carbonate gives the methyl 1,3-dimethyl-2,4-dioxo-7-(2-propenyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate .
- Results or outcomes : The oxidation of the double bond of the 2-propenyl fragment was accompanied by lactonization to give the pyrimido[5’,4’:4,5]pyrrolo[2,1-c][1,4]oxazine .
Synthesis of Imidazole Containing Compounds
- Summary of the application : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Methods of application or experimental procedures : A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .
- Results or outcomes : The newly synthesized compounds were screened for their antimicrobial activity against various microorganisms .
Synthesis of Pyrimido[5’,4’:4,5]pyrrolo[2,1-c][1,4]oxazines
- Summary of the application : This compound is used in the synthesis of pyrimido[5’,4’:4,5]pyrrolo[2,1-c][1,4]oxazines .
- Methods of application or experimental procedures : The reaction of this compound with 1-chloro-2,3-epoxy- propane was studied under various conditions . It was found that the alkylation of this compound by allyl bromide in DMF in the presence of potassium carbonate gives the methyl 1,3-dimethyl-2,4-dioxo-7-(2-propenyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate .
- Results or outcomes : The oxidation of the double bond of the 2-propenyl fragment was accompanied by lactonization to give the pyrimido[5’,4’:4,5]pyrrolo[2,1-c][1,4]oxazine .
Synthesis of Imidazole Containing Compounds
- Summary of the application : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Methods of application or experimental procedures : A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .
- Results or outcomes : The newly synthesized compounds were screened for their antimicrobial activity against various microorganisms .
Future Directions
The future research directions for this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its mechanism of action, and assessment of its safety and potential applications in various fields such as medicine and pharmacology .
properties
IUPAC Name |
methyl 1,3-dimethyl-2,4-dioxo-7-propylpyrrolo[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c1-5-6-16-9(12(18)20-4)7-8-10(16)14(2)13(19)15(3)11(8)17/h7H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQGBKUQUDCTDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301107751 | |
| Record name | 1H-Pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, 2,3,4,7-tetrahydro-1,3-dimethyl-2,4-dioxo-7-propyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301107751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |
CAS RN |
1086386-30-2 | |
| Record name | 1H-Pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, 2,3,4,7-tetrahydro-1,3-dimethyl-2,4-dioxo-7-propyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086386-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, 2,3,4,7-tetrahydro-1,3-dimethyl-2,4-dioxo-7-propyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301107751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid](/img/structure/B1393500.png)





![1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B1393512.png)




![[3-(Benzyloxy)thien-2-yl]methanol](/img/structure/B1393519.png)

